Home > Products > Screening Compounds P25604 > Rivanicline (fumarate)
Rivanicline (fumarate) -

Rivanicline (fumarate)

Catalog Number: EVT-14132410
CAS Number:
Molecular Formula: C14H18N2O4
Molecular Weight: 278.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rivanicline is derived from nicotine and belongs to the class of compounds known as nicotinic acetylcholine receptor modulators. Its development has included various forms and polymorphs, which are critical for its pharmaceutical applications . The compound is currently investigational, indicating it is still under research for therapeutic use.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rivanicline involves several steps, typically starting from simpler organic compounds. One common method involves the reaction of N-methyl-4-(3-pyridinyl)but-3-en-1-amine with various reagents to form the desired product. Specific synthetic routes may vary based on the desired polymorphic form or purity levels required for clinical applications.

  1. Starting Materials: The synthesis often begins with N-methyl-3-pyridylbutenamine.
  2. Reagents: Common reagents include acids or bases that facilitate the formation of double bonds or functional groups necessary for the final structure.
  3. Conditions: Reactions are generally carried out under controlled temperatures and atmospheres to avoid degradation or unwanted side reactions.
Molecular Structure Analysis

Structure and Data

Rivanicline has a molecular formula of C10H14N2C_{10}H_{14}N_{2} and a molecular weight of approximately 162.23 g/mol. Its structure can be represented by the following identifiers:

  • IUPAC Name: methyl[(3E)-4-(pyridin-3-yl)but-3-en-1-yl]amine
  • CAS Number: 15585-43-0
  • SMILES Notation: CNCC\C=C\C1=CN=CC=C1
  • InChI Key: JUOSGGQXEBBCJB-GORDUTHDSA-N

The compound features a pyridine ring, which is integral to its activity at nicotinic receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Rivanicline undergoes various chemical reactions typical for organic compounds with nitrogen and double bonds:

  1. Electrophilic Additions: The double bond in the butenyl group can participate in electrophilic addition reactions, which may modify its reactivity.
  2. Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for substitution reactions that can introduce new functional groups.
  3. Degradation Pathways: Under certain conditions, Rivanicline may degrade through hydrolysis or oxidation, particularly in aqueous environments.

These reactions are essential for understanding its stability and behavior in biological systems.

Mechanism of Action

Process and Data

Rivanicline functions primarily by acting as a partial agonist at neuronal nicotinic acetylcholine receptors, particularly at the α4β2 subtype. This mechanism involves:

  1. Receptor Binding: Rivanicline binds to the receptor, mimicking acetylcholine but activating it to a lesser degree.
  2. Signal Transduction: Upon binding, it induces conformational changes in the receptor that lead to ion channel opening, resulting in increased calcium ion influx into neurons.
  3. Physiological Effects: This action enhances neurotransmitter release, including noradrenaline, contributing to its stimulant and analgesic properties .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rivanicline exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: Approximately 4.74 mg/mL
  • LogP (Octanol-Water Partition Coefficient): 1.33
  • pKa (Strongest Basic): 10.47
  • Polar Surface Area: 24.92 Ų
  • Rotatable Bonds: 4

These properties influence its bioavailability and pharmacokinetics, making it suitable for oral administration .

Applications

Scientific Uses

Rivanicline is currently being investigated for several potential applications:

  1. Neurodegenerative Diseases: Initially developed as a treatment for Alzheimer's disease due to its cognitive-enhancing effects.
  2. Inflammatory Conditions: Explored as an anti-inflammatory agent for conditions like ulcerative colitis by inhibiting Interleukin-8 production.
  3. Pain Management: Its stimulant properties may offer analgesic benefits in various pain-related disorders.

Research continues to explore additional therapeutic avenues where Rivanicline's unique properties might be beneficial .

Introduction to Rivanicline (Fumarate)

Historical Development and Nomenclature Evolution

Rivanicline (fumarate), initially designated RJR-2403 during its development by RJ Reynolds, emerged as a structurally optimized analog of the natural tobacco alkaloid metanicotine [(E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine]. Early research in the 1990s identified its potential as a neuroprotective agent targeting cognitive decline, leading to the internal code TC-2403 when investigated by Targacept Inc. for neurological applications [1]. Its chemical identity as (E)-metanicotine reflects its stereospecific configuration, crucial for receptor interaction. The compound exists as a fumarate salt (rivanicline fumarate) to enhance solubility and bioavailability [1].

Initially, preclinical studies focused heavily on its potential for treating Alzheimer's disease (AD), driven by evidence of cognitive enhancement in animal models of dementia [1] [2]. Notably, research demonstrated its ability to reverse scopolamine-induced amnesia and improve memory retention in ovariectomized rats modeling AD-like pathology [1]. However, a significant pivot occurred in the mid-2000s when research revealed a potent anti-inflammatory action mediated via inhibition of Interleukin-8 (IL-8) production in inflamed mucosal tissues [1] [4]. This discovery shifted development focus towards ulcerative colitis, expanding its therapeutic potential beyond neurology. Rivanicline is also identified as a minor constituent of tobacco leaf (Nicotiana species) [1].

Table 1: Evolution of Rivanicline's Identity and Primary Indications

DesignationOrganizationPrimary Therapeutic FocusKey Characteristic
RJR-2403RJ ReynoldsCognitive DisordersStructural analog of metanicotine
TC-2403Targacept Inc.Alzheimer's DiseaseDemonstrated nootropic effects in AD models
(E)-metanicotineChemicalN/ADenotes specific stereochemistry
Rivanicline (Fumarate)GeneralUlcerative Colitis & Cognitive ImpairmentIL-8 inhibition; nAChR partial agonism

Rationale for Targeting Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

The development of rivanicline was fundamentally grounded in the well-established role of neuronal nAChRs in cognitive function and neuroprotection. These ligand-gated ion channels, particularly the α4β2 and α7 subtypes, are densely expressed in brain regions critical for learning and memory (e.g., hippocampus, cortex, basal forebrain). Critically, a significant reduction in nAChR density, especially α4β2, is a hallmark pathological feature of Alzheimer's disease, correlating with cognitive decline and degeneration of cholinergic neurons originating in the nucleus basalis of Meynert [2] [6]. Activation of presynaptic and postsynaptic nAChRs enhances the release of neurotransmitters, including norepinephrine, dopamine, GABA, and glutamate, facilitating synaptic plasticity and cognitive processes [1] [2] [6].

Rivanicline's subtype selectivity (primarily α4β2) offered a targeted approach. Preclinical evidence demonstrated its neuroprotective efficacy against β-amyloid (Aβ) toxicity and glutamate excitotoxicity, key drivers of neurodegeneration in AD. Protection was linked to activation of pro-survival signaling cascades, notably pathways involving PI3K/AKT and subsequent upregulation of anti-apoptotic factors like Bcl-2 and Bcl-xL [2]. Furthermore, the discovery of its potent inhibition of IL-8 production in immune cells within the inflamed colon revealed a novel anti-inflammatory mechanism mediated via α7 nAChR activation on immune cells. This highlighted the broader role of nAChRs, particularly α7, in modulating the cholinergic anti-inflammatory pathway within the peripheral immune system and gut mucosa [1] [4] [6].

Table 2: Therapeutic Rationale for Targeting nAChR Subtypes with Rivanicline

nAChR SubtypePrimary LocationPathological LinkRivanicline's Mechanistic ActionFunctional Outcome
α4β2CNS: Cortex, Hippocampus, Thalamus, Basal Forebrain↓ Density in AD; Cognitive impairmentPartial agonism → ↑ Neurotransmitter release (NE, DA)Cognitive enhancement; Neuroprotection vs Aβ/glutamate
α7CNS: Hippocampus, Cortex; Immune cells; Gut epithelium↑ Binding to Aβ in AD; Inflammation regulationPartial agonism → ↓ IL-8 production; ↑ Microglial phagocytosis?Anti-inflammatory (UC); Potential Aβ clearance

Position in the Landscape of Partial nAChR Agonists

Rivanicline occupies a distinct niche within the class of partial agonists targeting neuronal nAChRs, characterized by its selectivity profile and dual therapeutic actions. Unlike full agonists (e.g., nicotine) which cause receptor desensitization and potential toxicity, or antagonists which block endogenous acetylcholine signaling and can precipitate withdrawal, partial agonists like rivanicline offer a more nuanced pharmacological approach. They provide moderate receptor activation to alleviate symptoms (e.g., cognitive deficits, withdrawal cravings) while simultaneously blocking the effects of stronger agonists like nicotine, reducing reinforcement and craving [3] [5] [10].

Its binding affinity and functional efficacy differ significantly from other prominent partial agonists:

  • Varenicline (Chantix®): A high-affinity partial agonist primarily at α4β2* nAChRs (Ki ~0.14 nM), with significant activity at α6β2* receptors involved in dopamine release within the mesolimbic reward pathway. Varenicline is highly effective for smoking cessation but can also act as an agonist at α7 and α3β4 subtypes at higher doses [3] [4] [10].
  • Cytisine/Tabex®: A plant alkaloid and partial agonist with high affinity for α4β2 nAChRs but lower bioavailability and brain penetration than synthetic analogs. It is used for smoking cessation in some regions [5] [10].
  • Rivanicline: Exhibits high selectivity for α4β2 nAChRs over other major subtypes like α7 or muscle-type receptors. While precise human Ki values are less publicized than varenicline, animal and in vitro studies indicate potent binding and partial agonism at α4β2. Its maximal efficacy (Emax) in stimulating norepinephrine release (a key mechanism for its cognitive effects) is significantly higher than its effect on dopamine release, differentiating it from varenicline which shows partial efficacy at both α4β2 and α6β2 subtypes mediating dopamine release [1] [3]. A key differentiator is its validated anti-inflammatory action via IL-8 suppression mediated through α7 nAChRs, a mechanism not prominently associated with varenicline or cytisine in clinical development [1] [4].

Table 3: Comparative Profile of Select Partial nAChR Agonists

PropertyRivanicline (TC-2403)VareniclineCytisine
Primary Target(s)α4β2 (High Sel), α7 (Anti-inflam)α4β2, α6β2, α7, α3β4α4β2
Binding Affinity (Ki)High (α4β2 selective) [1]α4β2: ~0.14 nM; α6β2: ~0.12 nM [3]α4β2: ~0.1-1 nM [5]
Functional EfficacyPartial agonist (α4β2); Partial agonist (α7 - IL-8 inhibition)Partial agonist (α4β2, α6β2) [3]Partial agonist (α4β2)
Key Therapeutic ActionsCognitive enhancement (NE release); Anti-inflammatory (IL-8↓)Smoking cessation (DA modulation, craving reduction)Smoking cessation
Developmental FocusAlzheimer's Disease → Ulcerative ColitisSmoking CessationSmoking Cessation

Rivanicline’s development trajectory—from a potential Alzheimer's therapy to an investigational agent for ulcerative colitis—exemplifies the pleiotropic potential of nAChR modulation. Its distinct combination of α4β2 partial agonism for cognitive/neurotransmitter effects and α7-mediated anti-inflammatory action provides a unique value proposition within the pharmacological arsenal targeting nAChRs [1] [2] [4]. While not yet reaching widespread clinical use like varenicline, its mechanistic profile continues to hold interest for conditions involving cognitive impairment and dysregulated inflammation.

Properties

Product Name

Rivanicline (fumarate)

IUPAC Name

but-2-enedioic acid;N-methyl-4-pyridin-3-ylbut-3-en-1-amine

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

InChI

InChI=1S/C10H14N2.C4H4O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;5-3(6)1-2-4(7)8/h2,4-6,8-9,11H,3,7H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

NDUVUFHHRZTPAW-UHFFFAOYSA-N

Canonical SMILES

CNCCC=CC1=CN=CC=C1.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.